molecular formula C20H30N4O3 B2669460 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 946281-24-9

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2669460
CAS RN: 946281-24-9
M. Wt: 374.485
InChI Key: JOTCQZQGCXRSEV-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O3 and its molecular weight is 374.485. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, due to its structural similarities with tetrahydroquinoline derivatives, may play a role in modulating sleep through orexin receptor antagonism. Orexins, neuropeptides produced by the hypothalamus, have a significant impact on wakefulness and sleep regulation. Selective blockade of orexin receptors, particularly OX2R, has been shown to induce and prolong sleep, suggesting a potential application of similar compounds in treating sleep disorders (Dugovic et al., 2009).

Dopamine Agonist Properties

Tetrahydroquinoline derivatives exhibit dopamine agonist properties, suggesting their potential utility in neurological disorders. The modulation of dopamine levels through selective agonism can have implications for diseases such as Parkinson's and depression. The synthesis and examination of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have shown dopamine-like activity, underscoring the importance of the tetrahydroquinoline scaffold in neurological research and therapy (Jacob et al., 1981).

Anticancer Activity

Compounds containing the tetrahydroquinoline framework have been explored for their anticancer potential. Novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer agents, with specific mechanisms including cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

ERK2 Inhibition and Cytotoxicity

The synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones targeting extracellular signal-regulated kinases (ERK1/2) has revealed considerable antineoplastic activity. These compounds, by inhibiting ERK2, have shown promise as chemotherapeutic agents with broad-spectrum anti-tumor activity, further emphasizing the therapeutic relevance of the tetrahydroquinoline class in cancer treatment (Aly et al., 2018).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-23-9-2-3-17-15-16(4-5-18(17)23)6-7-21-19(25)20(26)22-8-10-24-11-13-27-14-12-24/h4-5,15H,2-3,6-14H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTCQZQGCXRSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

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